1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione is a compound belonging to the class of imidazolidine-2,4,5-triones. These compounds are characterized by their five-membered ring structure containing two carbonyl groups and a nitrogen atom. The specific compound in question features a benzyl group and a trimethylphenyl substituent, which may influence its chemical properties and biological activity.
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione can be classified as:
The synthesis of 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione typically involves the following steps:
The synthesis may involve:
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione has a complex molecular structure characterized by:
The molecular formula can be represented as . The molecular weight is approximately 330.39 g/mol. Structural analysis can be performed using techniques like:
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione can participate in several chemical reactions:
The reactivity of the compound is influenced by its electron-rich aromatic substituents which can stabilize intermediates during reactions. Additionally, the presence of multiple functional groups allows for diverse chemical transformations.
The mechanism of action for 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione primarily relates to its potential as an enzyme inhibitor:
Studies indicate that compounds with similar structures exhibit competitive inhibition patterns against acetylcholinesterase .
Characterization through spectroscopic methods provides insights into functional group presence and molecular interactions.
1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione has potential applications in:
Research continues to explore its efficacy and safety profiles for potential therapeutic uses in various biochemical pathways .
The synthesis of 1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione (CAS 341967-28-0) relies on sequential condensation and cyclization steps. The core imidazolidine trione scaffold is constructed via N-alkylation of substituted ureas with diethyl oxalate under anhydrous conditions, forming the 2,4,5-trione ring. This is followed by regioselective benzylation at the N1 position using benzyl bromide in the presence of cesium carbonate. The final step introduces the mesityl-derived (2,4,6-trimethylphenyl)methyl group via N-alkylation of the imidazolidine precursor with mesitylmethyl bromide [1] [6].
Critical yield-limiting factors include:
Table 1: Optimization of Urea-Oxalate Cyclocondensation
Oxalate Equivalent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
1.5 | K₂CO₃ | 80 | 12 | 42 |
1.8 | Cs₂CO₃ | 80 | 10 | 67 |
2.0 | DBU | 100 | 6 | 71 |
Regioselective N-alkylation at the imidazolidine N3 position is achieved using silver(I)- or palladium-based catalysts. N-Heterocyclic carbene (NHC) complexes derived from 1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene enable selective mesitylmethylation by suppressing O-alkylation pathways. Key catalytic systems include:
Microwave-assisted catalysis reduces reaction times from 12 hours to 90 minutes while maintaining >90% regioselectivity. Catalyst loadings below 2 mol% are feasible due to the electron-rich environment of the imidazolidine trione nitrogen atoms [1] [8].
Table 2: Catalytic Performance in N3-Alkylation
Catalyst | Loading (mol%) | Solvent | Selectivity (N3:N1) | Yield (%) |
---|---|---|---|---|
Ag(I)-NHC complex [5] | 5 | CH₂Cl₂ | 95:5 | 78 |
Pd(OAc)₂/P(2-furyl)₃ | 3 | THF | 85:15 | 82 |
RuCl₂(1,3-bis(mesityl)imidazoline-2-ylidene) [8] | 2 | Toluene | 92:8 | 88 |
Solvent polarity dictates reaction kinetics and byproduct formation in the trione ring-forming step. Apolar solvents (toluene, xylene) favor cyclization but slow reaction rates, while polar aprotic solvents (DMF, acetonitrile) accelerate kinetics but promote hydrolysis. Optimal cyclocondensation occurs in 2-methyltetrahydrofuran at 80°C, balancing dielectric constant (ε = 6.2) and boiling point [8].
Temperature profiles reveal:
Crystal structure analysis (space group P1̄) shows solvent-dependent packing: Toluene solvates yield crystals with dihedral angles of 72.86° between imidazolidine and mesityl rings, while THF solvates increase this angle to 77.87°, reducing crystal stability [5] [8].
Acid-labile groups (e.g., tert-butyl esters) require protection during the acidic cyclization step. Effective strategies include:
For substrates containing nucleophilic side chains (e.g., amino groups), N-Boc protection prevents intramolecular quenching of the electrophilic oxalate intermediate. Post-cyclization global deprotection with HCl/dioxane (4M) achieves 93% recovery of functionalized derivatives [6].
Table 3: Protecting Group Compatibility
Protecting Group | Compatible Steps | Deprotection Conditions | Yield After Deprotection (%) |
---|---|---|---|
Boc | Oxalate cyclization, N-alkylation | TFA/CH₂Cl₂ (1:4), 0°C, 1h | 93 |
Benzyl | All steps | H₂/Pd-C, MeOH, 25°C, 12h | 88 |
Acetyl | N-alkylation only | K₂CO₃/MeOH, reflux, 6h | 76 |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8